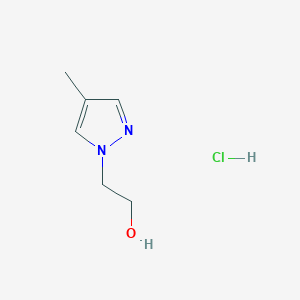
2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
Vue d'ensemble
Description
2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a chemical compound with the CAS Number: 1609395-63-2 . It has a molecular weight of 162.62 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is C6 H10 N2 O . Cl H . For a more detailed molecular structure analysis, additional resources or specialized software may be required.Physical And Chemical Properties Analysis
2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a solid at room temperature . It has a molecular weight of 162.62 .Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on synthesizing novel heterocycles, including pyrazoles, which could be derived from or related to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. These compounds were characterized using various techniques like X-ray crystallography (Kariuki et al., 2022).
Development of Bioactive Compounds
- Research on the transformation of the alcohol moiety in pyrazoles, such as 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, led to the creation of bioactive compounds. These derivatives have potential applications in pharmacology (Chagarovskiy et al., 2016).
Metal Complexes
- A study reported the reaction of ligands similar to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride with palladium(II) and platinum(II), forming new complexes. These complexes were analyzed for their molecular structures, showing potential for various industrial applications (Pérez et al., 2013).
Enzyme Inhibition Studies
- Research into the binding interactions of pyrazole compounds with human enzymes, such as prostaglandin reductase, provides insights into their potential inhibitory actions. This could have implications for drug development and therapeutic applications (Nayak & Poojary, 2019).
Polymerization Initiators
- Chiral bis(pyrazol-1-yl)methane-based compounds, which could be structurally related to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, have been used as initiators in the ring-opening polymerization of rac-lactide. This has implications in the field of polymer chemistry and materials science (Otero et al., 2017).
Photochemistry
- In the field of photochemistry, research has been done on compounds similar to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, focusing on their synthesis and photochemical reactions. This can have applications in developing photo-responsive materials (Nagy et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6-4-7-8(5-6)2-3-9;/h4-5,9H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKHDQXTDXHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride | |
CAS RN |
1609395-63-2, 1006469-41-5 | |
| Record name | 1H-Pyrazole-1-ethanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




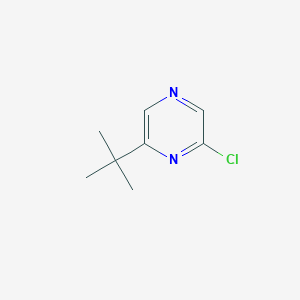





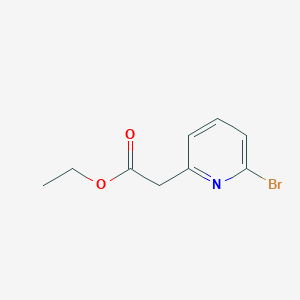
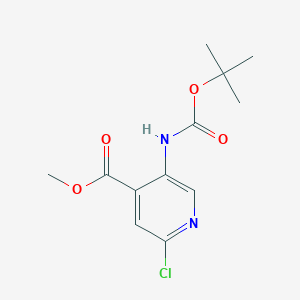


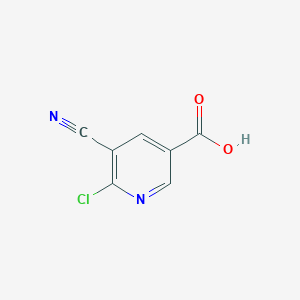
![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)
